molecular formula C13H15N B10784256 Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine

Cat. No.: B10784256
M. Wt: 185.26 g/mol
InChI Key: FKAWLODEQFMRKI-UHFFFAOYSA-N
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Description

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine is a complex organic compound characterized by its unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with a suitable diene and involve a series of cycloaddition reactions, followed by functional group modifications to introduce the amine group at the desired position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various reagents, including halogenating agents or nucleophiles, can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amine derivatives with altered electronic properties.

Scientific Research Applications

Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its potential biological activities make it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its effects on biological systems could lead to the development of new therapeutic agents.

    Industry: Its unique properties may find applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed biological effects. For instance, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraene: This compound shares a similar tricyclic structure but differs in the position of functional groups.

    Tricyclo[7.3.1.02,7]trideca-2,4,6,10-tetraen-10-amine: Another closely related compound with slight variations in its chemical structure.

Uniqueness

Tricyclo[73102,7]trideca-2,4,6,11-tetraen-10-amine is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H15N

Molecular Weight

185.26 g/mol

IUPAC Name

tricyclo[7.3.1.02,7]trideca-2,4,6,11-tetraen-10-amine

InChI

InChI=1S/C13H15N/c14-13-6-5-10-8-11(13)7-9-3-1-2-4-12(9)10/h1-6,10-11,13H,7-8,14H2

InChI Key

FKAWLODEQFMRKI-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3=CC=CC=C3C1C=CC2N

Origin of Product

United States

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